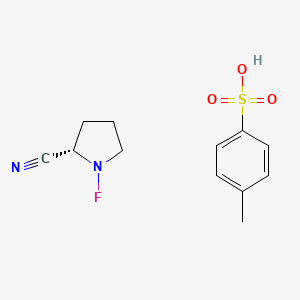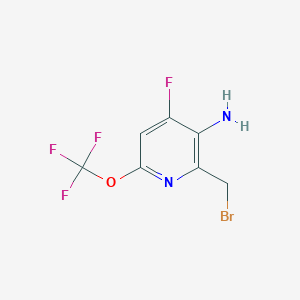
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromomethyl group at the 2-position, a fluoro group at the 4-position, and a trifluoromethoxy group at the 6-position of the pyridine ring. The amine group is located at the 3-position. This unique arrangement of substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to achieve efficient synthesis on a large scale . Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, amines, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the pyridine ring .
Applications De Recherche Scientifique
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromomethyl group allows for covalent binding to target proteins, while the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-4-chloro-6-(trifluoromethoxy)pyridin-3-amine
- 2-(Bromomethyl)-4-fluoro-6-(methoxy)pyridin-3-amine
- 2-(Bromomethyl)-4-fluoro-6-(trifluoromethyl)pyridin-3-amine
Uniqueness
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring. The presence of both fluoro and trifluoromethoxy groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with molecular targets. This makes it a valuable compound for designing molecules with specific biological or chemical properties .
Propriétés
Formule moléculaire |
C7H5BrF4N2O |
|---|---|
Poids moléculaire |
289.02 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H5BrF4N2O/c8-2-4-6(13)3(9)1-5(14-4)15-7(10,11)12/h1H,2,13H2 |
Clé InChI |
GYIOGIVHIYIEID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1OC(F)(F)F)CBr)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)
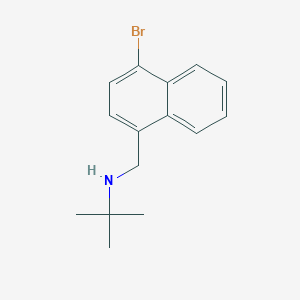



![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)

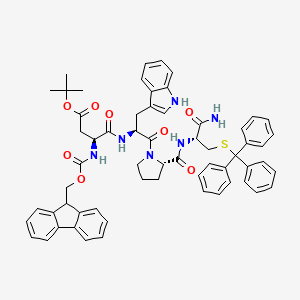
![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
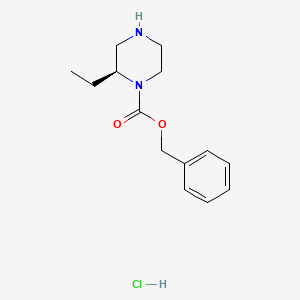
![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)

